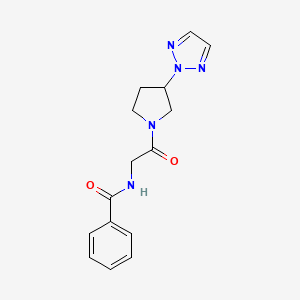

![molecular formula C16H16FN3O B2521293 (2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanon CAS No. 2034379-87-6](/img/structure/B2521293.png)

(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

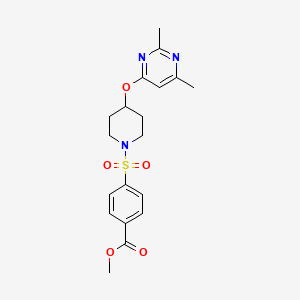

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H16FN3O and its molecular weight is 285.322. The purity is usually 95%.

BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung (2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanon, auch bekannt als 2-Cyclopropyl-5-(3-fluorobenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin:

Antivirale Wirkstoffe

Diese Verbindung hat sich als potenzieller antiviraler Wirkstoff erwiesen, insbesondere gegen das Hepatitis-B-Virus (HBV). Forschungsergebnisse zeigen, dass Derivate dieser Verbindung als HBV-Kapsid-Assemblierungsmodulatoren wirken können, die entscheidend für die Hemmung der Virusreplikation sind . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer antiviraler Therapien.

Antitumoraktivität

Studien haben die Antitumor-Eigenschaften von Pyrazolo[1,5-a]pyrazin-Derivaten untersucht. Diese Verbindungen haben zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet. Der spezifische Mechanismus beinhaltet häufig die Induktion von Apoptose und die Hemmung der Zellproliferation .

Entzündungshemmende Eigenschaften

Die Verbindung wurde auf ihre entzündungshemmenden Wirkungen untersucht. Sie kann die Produktion von proinflammatorischen Zytokinen hemmen und Entzündungen in verschiedenen Modellen reduzieren. Dies macht es zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung .

Neuroprotektive Wirkungen

Forschungsergebnisse zeigen, dass diese Verbindung neuroprotektive Eigenschaften haben könnte. Es kann neuronale Zellen vor oxidativem Stress und Apoptose schützen, was häufige Merkmale neurodegenerativer Erkrankungen wie Alzheimer und Parkinson sind . Dies eröffnet Möglichkeiten für seine Verwendung in neuroprotektiven Therapien.

Pharmakokinetische Studien

Pharmakokinetische Studien dieser Verbindung haben günstige Eigenschaften gezeigt, wie z. B. eine gute orale Bioverfügbarkeit und eine akzeptable metabolische Stabilität. Diese Eigenschaften sind wichtig für die Entwicklung wirksamer und sicherer Therapeutika.

Diese vielfältigen Anwendungen unterstreichen das Potenzial der Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Arzneimittelentwicklung. Wenn Sie ein bestimmtes Gebiet haben, das Sie genauer untersuchen möchten, lassen Sie es mich bitte wissen!

Identifizierung von (6S)-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-carboxaminen als neue HBV-Kapsid-Assemblierungsmodulatoren. Synthese und Oxidation von aromatisch substituierten 6,7-Dihydropyrazolo[1,5-a]pyrimidinen. Entzündungshemmende Eigenschaften von Pyrazolo[1,5-a]pyrazin-Derivaten. Neuroprotektive Wirkungen von Pyrazolo[1,5-a]pyrazin-Verbindungen. : Antibakterielle Aktivität von Pyrazolo[1,5-a]pyrazin-Derivaten. : Antimykotische Eigenschaften von Pyrazolo[1,5-a]pyrazin-Verbindungen. : Enzyminhibition durch Pyrazolo[1,5-a]pyrazin-Derivate. : Pharmakokinetische Studien von Pyrazolo[1,5-a]pyrazin-Verbindungen.

Wirkmechanismus

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . The compound acts as a modulator of the assembly process, which is crucial for the life cycle of the virus .

Mode of Action

The compound interacts with the HBV capsid assembly, modulating its formation . This interaction disrupts the normal life cycle of the virus, inhibiting its ability to replicate and infect new cells .

Biochemical Pathways

The compound affects the HBV life cycle pathway . By modulating the assembly of the HBV capsid, it disrupts the normal replication process of the virus. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and is able to reach the site of action in effective concentrations .

Result of Action

The result of the compound’s action is a significant reduction in HBV replication . This leads to a decrease in the viral load within the host, which can help to alleviate the symptoms of HBV infection and reduce the risk of further complications .

Biochemische Analyse

Biochemical Properties

It has been found that similar compounds, such as dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, can act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This suggests that (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone might interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Based on its potential role as a negative allosteric modulator of mGluR2, it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O/c17-13-3-1-2-12(8-13)16(21)19-6-7-20-14(10-19)9-15(18-20)11-4-5-11/h1-3,8-9,11H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCDOWSFQCEDFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)

![N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2521212.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)

![BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE](/img/structure/B2521220.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2521222.png)

![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2521226.png)